molecular formula C10H8N2O2S B1229819 Tyrphostin 47

Tyrphostin 47

Cat. No.: B1229819
M. Wt: 220.25 g/mol
InChI Key: ZGHQGWOETPXKLY-UHFFFAOYSA-N
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Description

Tyrphostin 47 is a complex organic compound that belongs to the class of quinomethanes This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, a mercapto group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin 47 typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the reaction of a cyclohexadienone derivative with an amino-thiol compound. This intermediate is then subjected to further reactions, including nitrile formation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps, such as recrystallization or chromatography, to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Tyrphostin 47 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Tyrphostin 47 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Tyrphostin 47 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinomethanes: Other compounds in this class share similar structural features but may differ in the nature and position of functional groups.

    Thioamides: Compounds with a similar mercapto group but different core structures.

    Aminonitriles: Compounds with an amino and nitrile group but lacking the cyclohexadienone moiety.

Uniqueness

Tyrphostin 47 is unique due to the combination of its functional groups and the presence of the cyclohexadienone moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)

InChI Key

ZGHQGWOETPXKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O

Pictograms

Irritant

Synonyms

3,4-dihydroxy-alpha-cyanothiocinnamide
3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer
AG 213
AG-213
AG213
alpha-cyano-3,4-dihydroxythiocinnamamide
RG 50864
RG-50864
RG50864
tyrphostin 47
tyrphostin A47
tyrphostin AG-213
tyrphostin AG213
tyrphostin RG50864

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.83 g (6mmol) 3,4-dihydroxybenzaldehyde and 0.7 g (7 mmol) cyanothioacetamide in 30 ml ethanol was added 4 drops of piperidine. The mixture was refluxed for 1 hour, poured into ice water, filtered and dried, giving 0.54 g (41% yield) of an orange solid, m.p. 213° C. Calculated analysis for C10H8N2O2S: C=54.54, H=3.64, N=12.73; found: C=54.44, H=3.87, N=12.91.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

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